molecular formula C15H10O4 B1370364 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid CAS No. 1312760-31-8

7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Cat. No. B1370364
M. Wt: 254.24 g/mol
InChI Key: QSYVSMNQPSWGRR-UHFFFAOYSA-N
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Description

“7-methyl-9-oxo-9H-xanthene-1-carboxylic acid” is a chemical compound . It is a derivative of xanthone, a structurally diverse group of compounds with a broad range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar xanthone derivatives has been reported in the literature . For instance, one pathway involved a reaction of 2-bromoethanol with the thiol group of 7-mercapto-9-oxo-9H-xanthene-2-carboxylic acid to afford a related compound .


Molecular Structure Analysis

The molecular structure of “7-methyl-9-oxo-9H-xanthene-1-carboxylic acid” can be determined using various spectroscopic techniques. The complete 1H and 13C NMR assignments for similar xanthone derivatives have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-9-oxo-9H-xanthene-1-carboxylic acid” can be inferred from its structure. It has a molecular formula of C15H10O4 . Its UV spectrum shows absorption bands characteristic of xanthone derivatives .

Scientific Research Applications

  • Natural Product Isolation and Characterization : Xanthones and derivatives, structurally related to 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid, have been isolated from various natural sources. For example, studies have reported the isolation of xanthones from a microfungus of the genus Xylaria and an endophytic fungus of Anoectochilus roxburghii, showcasing the diversity of natural sources for these compounds (Healy et al., 2004); (Liao et al., 2018).

  • Chemical Synthesis and Structural Elucidation : Research has focused on the synthesis and structural determination of xanthone derivatives. This includes the complete NMR assignments for new natural products isolated from the endophytic fungus Xylaria sp. FRR 5657 (Davis & Pierens, 2006).

  • Biological Activities : Various xanthone derivatives have been evaluated for their biological activities. For instance, certain compounds have been tested for antiviral and cytotoxic activities, although some were found inactive in cytotoxicity evaluations (Liu et al., 2017).

  • Potential Medicinal Applications : The broader class of xanthenes, which includes xanthone derivatives, has been explored for their potential in medicinal chemistry. This research includes discussions on synthetic strategies and biological activities, emphasizing the versatility of these compounds for different biological applications (Maia et al., 2020).

  • Photophysical Properties : Research into the photophysical properties of xanthene derivatives has been conducted, including studies on homodinuclear lanthanide xanthene-9-carboxylates. These studies provide insights into the potential applications of these compounds in areas such as photodynamic therapy and imaging (Shyni et al., 2007).

Future Directions

The future directions for research on “7-methyl-9-oxo-9H-xanthene-1-carboxylic acid” could include further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities exhibited by xanthone derivatives, this compound could potentially serve as a valuable starting point for the development of new bioactive compounds .

properties

IUPAC Name

7-methyl-9-oxoxanthene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-8-5-6-11-10(7-8)14(16)13-9(15(17)18)3-2-4-12(13)19-11/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYVSMNQPSWGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC(=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627912
Record name 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

CAS RN

1312760-31-8
Record name 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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